molecular formula C22H20N2O4 B14950651 N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Katalognummer: B14950651
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: QTFYOPHNNBMJEX-OEAKJJBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(2-ETHOXY-1-NAPHTHYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a naphthyl group, an ethoxy substituent, and a benzodioxine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(2-ETHOXY-1-NAPHTHYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE typically involves the condensation of 2-ethoxy-1-naphthaldehyde with 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl and benzodioxine rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazide moiety, converting it into corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(2-ETHOXY-1-NAPHTHYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which N’-[(E)-(2-ETHOXY-1-NAPHTHYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological responses. The naphthyl and benzodioxine rings play a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

  • N’-[(E)-(2-METHOXY-1-NAPHTHYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE
  • N’-[(E)-(2-ETHOXY-1-NAPHTHYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE

Uniqueness: The presence of the ethoxy group in N’-[(E)-(2-ETHOXY-1-NAPHTHYL)METHYLENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOHYDRAZIDE imparts unique electronic and steric properties, distinguishing it from its methoxy analog

Eigenschaften

Molekularformel

C22H20N2O4

Molekulargewicht

376.4 g/mol

IUPAC-Name

N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C22H20N2O4/c1-2-26-19-9-7-15-5-3-4-6-17(15)18(19)14-23-24-22(25)16-8-10-20-21(13-16)28-12-11-27-20/h3-10,13-14H,2,11-12H2,1H3,(H,24,25)/b23-14+

InChI-Schlüssel

QTFYOPHNNBMJEX-OEAKJJBVSA-N

Isomerische SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC4=C(C=C3)OCCO4

Kanonische SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC4=C(C=C3)OCCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.